Cas no 835604-63-2 (L-Valine,L-valyl-L-phenylalanyl-L-asparaginyl-L-alanyl-L-leucyl-L-prolyl-L-prolyl-L-prolyl-L-prolyl-L-leucyl-L-alanyl-L-asparaginyl-L-phenylalanyl-)

L-Valine,L-valyl-L-phenylalanyl-L-asparaginyl-L-alanyl-L-leucyl-L-prolyl-L-prolyl-L-prolyl-L-prolyl-L-leucyl-L-alanyl-L-asparaginyl-L-phenylalanyl- structure
835604-63-2 structure
Product Name:L-Valine,L-valyl-L-phenylalanyl-L-asparaginyl-L-alanyl-L-leucyl-L-prolyl-L-prolyl-L-prolyl-L-prolyl-L-leucyl-L-alanyl-L-asparaginyl-L-phenylalanyl-
كاس عدد:835604-63-2
وسط:C74H110N16O17
ميغاواط:1495.7622179985
CID:1808776
Update Time:2024-11-27

L-Valine,L-valyl-L-phenylalanyl-L-asparaginyl-L-alanyl-L-leucyl-L-prolyl-L-prolyl-L-prolyl-L-prolyl-L-leucyl-L-alanyl-L-asparaginyl-L-phenylalanyl- الخواص الكيميائية والفيزيائية

الاسم و المعرف

    • L-Valine,L-valyl-L-phenylalanyl-L-asparaginyl-L-alanyl-L-leucyl-L-prolyl-L-prolyl-L-prolyl-L-prolyl-L-leucyl-L-alanyl-L-asparaginyl-L-phenylalanyl-
    • L-Valine,L-valyl-L-phenylalanyl-L-asparaginyl-L-alanyl-L-leucyl-L-prolyl-L-prolyl-L-prolyl-L-prolyl-L-leucyl-L-alanyl-L-aspar
    • L-Valine, L-valyl-L-phenylalanyl-L-asparaginyl-L-alanyl-L-leucyl-L-prolyl-L-prolyl-L-prolyl-L-prolyl-L-leucyl-L-alanyl-L-asparaginyl-L-phenylalanyl-
    • نواة داخلي: 1S/C74H110N16O17/c1-39(2)33-47(63(95)78-43(9)61(93)80-51(38-58(76)92)66(98)81-49(36-46-23-15-12-16-24-46)67(99)86-60(42(7)8)74(106)107)83-68(100)53-25-17-29-87(53)71(103)55-27-19-31-89(55)73(105)56-28-20-32-90(56)72(104)54-26-18-30-88(54)70(102)52(34-40(3)4)85-62(94)44(10)79-64(96)50(37-57(75)91)82-65(97)48(35-45-21-13-11-14-22-45)84-69(101)59(77)41(5)6/h11-16,21-24,39-44,47-56,59-60H,17-20,25-38,77H2,1-10H3,(H2,75,91)(H2,76,92)(H,78,95)(H,79,96)(H,80,93)(H,81,98)(H,82,97)(H,83,100)(H,84,101)(H,85,94)(H,86,99)(H,106,107)/t43-,44-,47-,48-,49-,50-,51-,52-,53-,54-,55-,56-,59-,60-/m0/s1
    • مفتاح Inchi: PJJFPIXENQZUBE-LYFCBNOYSA-N
    • ابتسامات: C(O)(=O)[C@H](C(C)C)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H](CC(N)=O)NC(=O)[C@H](C)NC(=O)[C@H](CC(C)C)NC(=O)[C@@H]1CCCN1C(=O)[C@@H]1CCCN1C(=O)[C@@H]1CCCN1C(=O)[C@@H]1CCCN1C(=O)[C@H](CC(C)C)NC(=O)[C@H](C)NC(=O)[C@H](CC(N)=O)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H](C(C)C)N

الخصائص التجريبية

  • كثيف: 1.278±0.06 g/cm3(Predicted)
  • نقطة الغليان: 1739.6±65.0 °C(Predicted)
  • بكا: 3.35±0.10(Predicted)
الموردين الموصى بهم
Shandong Jing Kun Chemical Co.,Ltd.
عضو ذهبي
Audited Supplier مراجعة المورد
مورد الصين
كميّة كبيرة
Shandong Jing Kun Chemical Co.,Ltd.
Shandong Feiyang Chemical Co., Ltd
عضو ذهبي
Audited Supplier مراجعة المورد
مورد الصين
كميّة كبيرة
Shandong Feiyang Chemical Co., Ltd
Henan Dongyan Pharmaceutical Co., Ltd
عضو ذهبي
Audited Supplier مراجعة المورد
مورد الصين
كميّة كبيرة
Henan Dongyan Pharmaceutical Co., Ltd
Nanjing jingzhu bio-technology Co., Ltd.
عضو ذهبي
Audited Supplier مراجعة المورد
مورد الصين
كميّة كبيرة
Nanjing jingzhu bio-technology Co., Ltd.
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
عضو ذهبي
Audited Supplier مراجعة المورد
مورد الصين
كميّة كبيرة
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd